1-Chloro-4-methoxyisoquinoline
Overview
Description
1-Chloro-4-methoxyisoquinoline is a heterocyclic aromatic organic compound. It belongs to the isoquinoline family, which is characterized by a benzene ring fused to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-4-methoxyisoquinoline can be synthesized through several methods. One common approach involves the reaction of 4-methoxyisoquinoline with a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, leading to the substitution of a hydrogen atom with a chlorine atom at the 1-position of the isoquinoline ring .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize catalysts and optimized reaction conditions to ensure high purity and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-methoxyisoquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding quinoline derivatives.
Reduction: The compound can be reduced to form 1-amino-4-methoxyisoquinoline under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products:
Scientific Research Applications
1-Chloro-4-methoxyisoquinoline has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential role in drug development, particularly as a precursor for bioactive molecules.
Biological Research: The compound is used in the synthesis of isoquinoline-based alkaloids, which have various biological activities.
Industrial Research: It serves as an intermediate in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-chloro-4-methoxyisoquinoline involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating biological pathways. The exact mechanism depends on the specific derivative and its intended application .
Comparison with Similar Compounds
Isoquinoline: The parent compound, which lacks the chlorine and methoxy substituents.
1-Chloroisoquinoline: Similar structure but without the methoxy group.
4-Methoxyisoquinoline: Similar structure but without the chlorine atom.
Uniqueness: The combination of these substituents can enhance its biological activity and chemical versatility compared to its analogs .
Properties
IUPAC Name |
1-chloro-4-methoxyisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-13-9-6-12-10(11)8-5-3-2-4-7(8)9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZWRTCSTQRDWGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C2=CC=CC=C21)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40623858 | |
Record name | 1-Chloro-4-methoxyisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40623858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3336-60-5 | |
Record name | 1-Chloro-4-methoxyisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40623858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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